molecular formula C9H19NO B7780741 2-Methyl-3-piperidin-1-yl-propan-1-ol CAS No. 147555-16-6

2-Methyl-3-piperidin-1-yl-propan-1-ol

Cat. No.: B7780741
CAS No.: 147555-16-6
M. Wt: 157.25 g/mol
InChI Key: OYKSDWPYPAQPRX-UHFFFAOYSA-N
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Description

2-Methyl-3-piperidin-1-yl-propan-1-ol is an organic compound with the molecular formula C9H19NO. It features a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-piperidin-1-yl-propan-1-ol typically involves the reaction of 2-methyl-3-chloropropanol with piperidine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-piperidin-1-yl-propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-piperidin-1-yl-propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-piperidin-1-yl-propan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperidine ring structure allows it to mimic or inhibit the action of natural neurotransmitters, thereby modulating signal transmission in the nervous system. This interaction can affect various pathways, including those involved in pain perception, mood regulation, and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-piperidin-1-yl-propan-1-ol is unique due to its specific combination of a piperidine ring and a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .

Biological Activity

2-Methyl-3-piperidin-1-yl-propan-1-ol (C9H19NO) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-3-chloropropanol with piperidine. The reaction conditions can be optimized to yield high purity and yield, often employing techniques such as recrystallization or chromatography for purification.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The piperidine structure allows it to mimic or inhibit natural neurotransmitters, impacting various signaling pathways involved in mood regulation, pain perception, and cognitive functions.

Key Mechanisms:

  • Receptor Binding: Acts as a ligand for specific receptors, influencing neurotransmission.
  • Enzyme Modulation: Modulates enzyme interactions, which can alter metabolic pathways.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, including:

  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against various pathogens.
  • Anticancer Potential: Investigations are ongoing to assess its role in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Neurotransmitter Modulation:
    • A study demonstrated that the compound significantly affects serotonin and dopamine pathways, suggesting its potential use in treating mood disorders .
  • Antimicrobial Studies:
    • In vitro evaluations showed that this compound exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL .
  • Cancer Research:
    • Research indicated that the compound could inhibit tumor growth in specific cancer cell lines, though further studies are necessary to elucidate its mechanisms and efficacy in vivo .

Data Table: Biological Activity Overview

Biological Activity Description Reference
AntimicrobialEffective against S. aureus and E. coli
Neurotransmitter ModulationInfluences serotonin and dopamine pathways
Anticancer PotentialInhibits growth in cancer cell lines

Properties

IUPAC Name

2-methyl-3-piperidin-1-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(8-11)7-10-5-3-2-4-6-10/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKSDWPYPAQPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933147
Record name 2-Methyl-3-(piperidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-88-2, 147555-16-6
Record name 1-Piperidinepropanol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-(piperidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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